molecular formula C17H12F4N2O4S B2772861 3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-fluoro-3-(trifluoromethyl)phenyl)propanamide CAS No. 899757-50-7

3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-fluoro-3-(trifluoromethyl)phenyl)propanamide

Cat. No.: B2772861
CAS No.: 899757-50-7
M. Wt: 416.35
InChI Key: OOFRDEQVONEMSJ-UHFFFAOYSA-N
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Description

This compound contains a benzo[d]isothiazol-2(3H)-one 1,1-dioxide group, a common motif in pharmaceutical chemistry . It also contains a trifluoromethyl group, which is often used in drug design to improve stability and lipophilicity.


Synthesis Analysis

The synthesis of such a compound would likely involve the coupling of a benzo[d]isothiazol-2(3H)-one 1,1-dioxide with a 4-fluoro-3-(trifluoromethyl)phenyl)propanamide. Unfortunately, without specific literature or experimental procedures, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzo[d]isothiazol-2(3H)-one 1,1-dioxide ring system, along with a trifluoromethyl group attached to a phenyl ring .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the functional groups present. The benzo[d]isothiazol-2(3H)-one 1,1-dioxide group might undergo reactions typical of heterocycles, while the trifluoromethyl group could potentially participate in nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the trifluoromethyl group could increase its lipophilicity, potentially influencing its solubility and distribution in biological systems .

Scientific Research Applications

Neurokinin-1 Receptor Antagonists

This class of compounds, including structurally related antagonists, has been shown to have high affinity and oral activity, with potential implications in treating emesis and depression. They are characterized by their solubility, efficacy in pre-clinical tests, and long duration of action, suggesting their utility in clinical settings for various conditions related to the neurokinin-1 receptor (Harrison et al., 2001).

Antioxidant and Anticancer Activity

Compounds with similar structures have demonstrated significant antioxidant activity, surpassing well-known antioxidants like ascorbic acid in some cases. Furthermore, their anticancer activity was tested against human glioblastoma and triple-negative breast cancer cell lines, with certain derivatives showing notable cytotoxicity. This highlights their potential in developing new therapeutic strategies against cancer (Tumosienė et al., 2020).

Selective Androgen Receptor Modulators (SARMs)

Research into SARMs, including compounds with similar structural features, explores their pharmacokinetics, metabolism, and potential for treating androgen-dependent diseases. These studies provide insights into the ideal pharmacokinetic characteristics for preclinical development, showcasing the therapeutic promise of SARMs in benign hyperplasia and possibly other conditions (Wu et al., 2006).

Dipeptidyl Peptidase IV (DPP-4) Inhibitors

Novel derivatives incorporating specific structural motifs have been investigated as potent and selective inhibitors of DPP-4, an enzyme implicated in glucose metabolism and diabetes. These inhibitors have shown promise in reducing blood glucose levels, indicating potential applications in diabetes management (Nitta et al., 2012).

Trifluoromethylthiolation Reagents

Studies on electrophilic reagents for trifluoromethylthiolation highlight the importance of introducing the trifluoromethylthio group into drug molecules, enhancing their chemical and metabolic stability. This research is crucial for the development of new drugs with improved pharmacokinetic properties (Shao et al., 2015).

Future Directions

Future research on this compound could involve exploring its potential biological activities, optimizing its synthesis, and investigating its physical and chemical properties in more detail .

Properties

IUPAC Name

N-[4-fluoro-3-(trifluoromethyl)phenyl]-3-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12F4N2O4S/c18-13-6-5-10(9-12(13)17(19,20)21)22-15(24)7-8-23-16(25)11-3-1-2-4-14(11)28(23,26)27/h1-6,9H,7-8H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOFRDEQVONEMSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(S2(=O)=O)CCC(=O)NC3=CC(=C(C=C3)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12F4N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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